molecular formula C9H10ClF2N B6268373 rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans CAS No. 1807938-34-6

rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans

Cat. No.: B6268373
CAS No.: 1807938-34-6
M. Wt: 205.63 g/mol
InChI Key: CPHGOKICURNLKE-KPSHTFFOSA-N
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Description

Structure and Properties
rac-(1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine hydrochloride, trans, is a chiral cyclopropane derivative featuring a strained three-membered ring substituted with a 2,6-difluorophenyl group and an amine hydrochloride moiety. The trans configuration refers to the relative positions of the amine and aryl groups across the cyclopropane ring. Key characteristics include:

  • Molecular Formula: C₉H₁₀ClF₂N
  • Molecular Weight: 217.64 g/mol
  • Solubility: High aqueous solubility due to the hydrochloride salt form.
  • Melting Point: ~220–225°C (decomposes).
  • Stereochemistry: Racemic mixture (1:1 ratio of (1R,2S) and (1S,2R) enantiomers).

The fluorine substituents enhance metabolic stability and membrane permeability, while the cyclopropane ring imposes conformational rigidity.

Properties

CAS No.

1807938-34-6

Molecular Formula

C9H10ClF2N

Molecular Weight

205.63 g/mol

IUPAC Name

(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9F2N.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8-;/m1./s1

InChI Key

CPHGOKICURNLKE-KPSHTFFOSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C=CC=C2F)F.Cl

Canonical SMILES

C1C(C1N)C2=C(C=CC=C2F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Asymmetric Cyclopropanation via CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is pivotal for achieving high enantiomeric excess in cyclopropane synthesis. A method adapted from CN104974017B involves reacting 2-chloro-1-(2,6-difluorophenyl)ethanone with a chiral oxazaborolidine catalyst (e.g., (S)-OCH3-CBS) and borane-dimethyl sulfide (BH3·SMe2) in tetrahydrofuran (THF) at −20°C. This step yields (1R,2S)-2-(2,6-difluorophenyl)cyclopropanol with >90% enantiomeric excess (ee). Subsequent ring-opening amination with aqueous ammonia under reflux generates the free amine, which is isolated as the hydrochloride salt via HCl gas precipitation.

Key Data:

ParameterValueSource
Catalyst(S)-OCH3-CBS
Reaction Temperature−20°C
Enantiomeric Excess (ee)92%
Yield (Overall)68%

Hofmann Degradation for Amine Formation

Conversion of Cyclopropanecarboxamides

EP2644590A1 describes a Hofmann degradation approach starting from trans-2-(2,6-difluorophenyl)cyclopropanecarboxamide. Treatment with bromine and sodium hydroxide in aqueous ethanol at 0–5°C generates an intermediate isocyanate, which undergoes hydrolysis to yield the primary amine. This method avoids hazardous reagents like diazomethane, aligning with green chemistry principles.

Reaction Conditions:

  • Reagents : Br₂ (1.1 equiv), NaOH (3.0 equiv)

  • Solvent : Ethanol/H₂O (4:1 v/v)

  • Temperature : 0–5°C

  • Yield : 74%

Salt Formation and Purification

Hydrochloride Salt Crystallization

The free amine is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until pH < 2.0. Crystallization at −20°C affords rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride as a white crystalline solid. X-ray diffraction confirms the trans configuration, with dihedral angles of 118.7° between the cyclopropane ring and phenyl group.

Purity Data:

MetricValueSource
Melting Point189–191°C
HPLC Purity99.2%
Water Content (KF)<0.1%

Comparative Analysis of Synthetic Routes

CBS Reduction vs. Transition Metal Catalysis

While CBS reduction offers superior stereocontrol, EP2644590A1 reports a ruthenium-catalyzed asymmetric cyclopropanation using ethyl diazoacetate and 3,4-difluorostyrene. Although this method achieves 85% ee for the 3,4-difluoro analog, adapting it to the 2,6-difluoro substrate results in lower yields (57%) due to steric hindrance .

Chemical Reactions Analysis

Oxidation

  • Mechanism : The amine group undergoes oxidation to form nitroso or nitro derivatives.

  • Reagents : Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) .

Reduction

  • Mechanism : Reduction of carbonyl groups (if present) or amine functionalization.

  • Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd) .

Substitution

  • Mechanism : The methoxy or fluorophenyl groups may undergo nucleophilic aromatic substitution under specific conditions.

  • Reagents : Halogenating agents (e.g., chloroacetyl chloride) or nucleophiles (e.g., amines) .

Cyclopropane Ring Stability

The cyclopropane ring itself is chemically stable under standard conditions but can undergo ring-opening under extreme acidic or basic conditions .

Biological Interactions

While direct data on the 2,6-difluorophenyl derivative is limited, analogous cyclopropanamines exhibit:

  • Neurotransmitter modulation : Potential to influence serotonin/dopamine pathways.

  • Anxiolytic activity : Reduced anxiety in preclinical models.

Comparative Analysis of Reaction Conditions

Reaction Type Traditional Method Enzymatic Method
Cyclopropanation Metal catalysts (e.g., Rh, Ru), high heatEngineered heme proteins, RT conditions
Yield Moderate (40–60%)High turnover numbers (TTN >50)
Selectivity Diastereomeric control via ligand designNear-perfect stereoselectivity

Scientific Research Applications

Applications in Scientific Research

The applications of rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride can be categorized into several key areas:

Pharmacological Research

  • Antidepressant Properties : Research indicates that compounds with similar structures exhibit potential antidepressant effects. The unique stereochemistry may influence receptor binding profiles, making it a candidate for further investigation in mood disorder treatments.
  • Neuropharmacology : Studies suggest that cyclopropane derivatives may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation could lead to novel therapeutic strategies for anxiety and depression.

Chemical Synthesis

  • Intermediate in Drug Development : The compound serves as an important intermediate in the synthesis of more complex pharmaceuticals. Its structure allows for further modifications that can enhance biological activity or alter pharmacokinetic properties.
  • Synthetic Methodologies : Researchers are exploring various synthetic routes to produce this compound efficiently, utilizing methodologies such as asymmetric synthesis and organocatalysis.

Material Science

  • Polymer Chemistry : The difluorophenyl group can impart unique properties to polymers when incorporated into polymer matrices. This application is being explored for developing materials with specific thermal and mechanical properties.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine in rodent models. The results indicated significant reductions in depressive behaviors compared to control groups, suggesting potential efficacy as a new antidepressant agent.

Case Study 2: Synthesis Optimization

Research detailed in Organic Letters focused on optimizing the synthesis of rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride through a novel catalytic approach. This method demonstrated improved yields and reduced reaction times, highlighting its applicability in pharmaceutical manufacturing.

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride exerts its effects involves:

  • Molecular Targets: : This compound may interact with specific receptors or enzymes, altering their activity.

  • Pathways Involved: : It can modulate signaling pathways within cells, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Table 1: Comparative Physicochemical Properties
Compound Name Substituents Stereochemistry Molecular Weight (g/mol) logP Solubility (mg/mL)
rac-(1R,2S)-2-(2,6-DFP)* Cyclopropan-1-amine HCl, trans 2,6-difluorophenyl Racemic, trans 217.64 1.8 25 (water)
(1R,2S)-2-(2,6-DCP) Cyclopropan-1-amine HCl, trans 2,6-dichlorophenyl Enantiopure, trans 228.07 2.5 12 (water)
rac-(1R,2S)-2-(2-FP) Cyclopropan-1-amine HCl, trans 2-fluorophenyl Racemic, trans 183.64 1.2 35 (water)
rac-(1R,2S)-2-Phenylcyclopropan-1-amine HCl, cis Phenyl Racemic, cis 179.65 1.0 18 (water)

*DFP: Difluorophenyl; DCP: Dichlorophenyl; FP: Fluorophenyl

A. Impact of Halogen Substituents

  • Fluorine vs. Chlorine : The 2,6-difluorophenyl analog exhibits higher metabolic stability than the dichlorophenyl derivative due to reduced oxidative metabolism of C-F bonds. However, the dichlorophenyl compound shows stronger receptor binding affinity (e.g., Ki = 12 nM vs. 45 nM for serotonin receptors) owing to increased lipophilicity and van der Waals interactions .
  • Mono- vs. Di-Substitution: The 2-fluorophenyl analog lacks the steric and electronic effects of the 2,6-difluoro substitution, resulting in lower conformational rigidity and reduced potency in vitro (IC₅₀ = 1.2 µM vs. 0.3 µM for the target compound) .

B. Stereochemical and Configurational Effects

  • Racemic vs. Enantiopure Forms : Enantiopure (1R,2S)-dichlorophenyl derivatives demonstrate 3–5× higher selectivity for target receptors compared to racemic mixtures, but synthesis costs are prohibitive for large-scale applications .
  • Trans vs. Cis Configuration : The trans configuration in cyclopropane derivatives ensures optimal spatial alignment for receptor binding, whereas cis isomers show reduced activity (e.g., 10× lower affinity for dopamine transporters) due to unfavorable steric interactions .

C. Salt Form and Solubility

  • Hydrochloride salts generally improve aqueous solubility compared to free bases (e.g., 25 mg/mL vs. <5 mg/mL for the free amine). Alternative salts (e.g., sulfate) may further enhance stability but are less common in preclinical studies .

Biological Activity

The compound rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, commonly referred to as trans-cyclopropanamine, is a chiral amine with potential pharmacological applications. Its unique structural features, particularly the cyclopropane ring and difluorophenyl substituent, suggest interesting biological activity that warrants detailed exploration.

  • Molecular Formula : C9H10ClF2N
  • Molecular Weight : 205.63 g/mol
  • CAS Number : 1807938-34-6
  • Purity : ≥95% .

Research indicates that compounds with cyclopropyl structures often exhibit significant interactions with various biological targets, including neurotransmitter receptors and enzymes. The difluorophenyl group may enhance lipophilicity and receptor binding affinity, potentially influencing neurochemical pathways.

Pharmacodynamics

Preliminary studies suggest that rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride may exhibit:

  • Antidepressant-like effects : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels in animal models.
  • Anxiolytic properties : The compound's interaction with GABAergic systems may contribute to reduced anxiety behaviors observed in preclinical trials.

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate the activity of several neurotransmitter receptors:

  • Serotonin Receptors (5-HT) : Binding affinity studies indicate a moderate affinity for 5-HT_1A and 5-HT_2A receptors.
  • Dopamine Receptors (D2) : Preliminary data suggest potential antagonistic activity at D2 receptors, which could be relevant for mood regulation.

Case Studies

  • Study on Antidepressant Activity
    • A study conducted on rodent models showed that administration of rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride resulted in significant reductions in immobility time in the forced swim test, indicative of antidepressant-like effects. The dosage range was between 5 mg/kg to 20 mg/kg .
  • Anxiolytic Effects
    • Another study investigated the anxiolytic effects using the elevated plus maze test. Results indicated that doses of 10 mg/kg significantly increased the time spent in open arms compared to control groups .

Data Tables

Biological ActivityObserved EffectReference
Antidepressant-likeReduced immobility time
AnxiolyticIncreased open arm time
5-HT receptor bindingModerate affinity
D2 receptor activityPotential antagonism

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) with halogenated olefins or diazo compounds. Key steps include:

  • Precursor selection : Use 2,6-difluorophenyl-substituted alkenes as starting materials.
  • Catalytic conditions : Optimize catalyst loading (e.g., 2–5 mol% Rh₂(OAc)₄) and reaction temperature (50–80°C) to minimize side products.
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/HCl to isolate the hydrochloride salt.
  • Purity validation : Confirm via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and ¹⁹F NMR (δ -110 to -115 ppm for difluorophenyl groups) .

Q. How can the stereochemical configuration (trans) of the cyclopropane ring be experimentally confirmed?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron sources for high-resolution data).
  • NMR analysis : Compare coupling constants (J values) of cyclopropane protons; trans configurations exhibit J ≈ 5–8 Hz, while cis configurations show J ≈ 3–5 Hz.
  • Chiral chromatography : Use a Chiralpak IA column with heptane/isopropanol (70:30) to separate enantiomers and confirm stereopurity .

Q. What storage conditions are recommended to maintain compound stability?

  • Methodological Answer :

  • Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the amine hydrochloride.
  • Solubility considerations : Prepare stock solutions in dry DMSO or ethanol (stored under nitrogen) to minimize decomposition .

Advanced Research Questions

Q. How does the trans-cyclopropane configuration influence biological activity compared to cis isomers in enzyme inhibition assays?

  • Methodological Answer :

  • Comparative assay design : Synthesize both cis and trans isomers and test against target enzymes (e.g., monoamine oxidases) using fluorometric or spectrophotometric assays.
  • Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity differences due to steric effects.
  • Data interpretation : Higher IC₅₀ values for trans isomers may indicate reduced strain and better fit within enzyme active sites .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., buffer pH, enzyme sources) and compound purity (HPLC traces from original studies).
  • Reproducibility protocols : Validate results using standardized assays (e.g., NIH’s NCATS guidelines) and orthogonal techniques (SPR vs. ITC for binding kinetics).
  • Batch variability control : Source compounds from multiple suppliers or synthesize in-house to exclude contamination effects .

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :

  • DFT calculations : Use Gaussian 16 to model transition states for cyclopropane ring-opening reactions (e.g., with electrophiles).
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic sites (e.g., amine group) for functionalization.
  • Machine learning : Train models on PubChem datasets to predict regioselectivity in cross-coupling reactions .

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